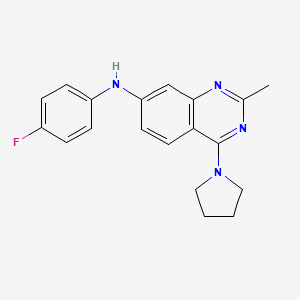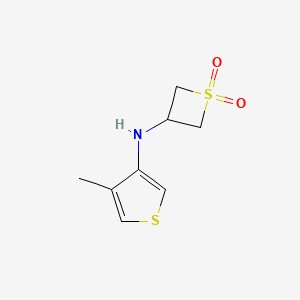![molecular formula C19H15N3OS B12936301 4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide CAS No. 918648-72-3](/img/structure/B12936301.png)
4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The structure of this compound includes a benzamide group attached to a 6-phenylimidazo[2,1-b]thiazole core, which is further substituted with a methyl group at the 4-position.
Vorbereitungsmethoden
The synthesis of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Substitution Reactions: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative and a suitable palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, such as topoisomerases, which are essential for DNA replication.
Signal Transduction: The compound can modulate signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide can be compared with other imidazo[2,1-b]thiazole derivatives:
N-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Similar structure but different substitution pattern, leading to variations in biological activity.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with distinct pharmacological properties.
The uniqueness of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide lies in its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
918648-72-3 |
|---|---|
Molekularformel |
C19H15N3OS |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-9-15(10-8-13)18(23)21-17-16(14-5-3-2-4-6-14)20-19-22(17)11-12-24-19/h2-12H,1H3,(H,21,23) |
InChI-Schlüssel |
DBELRPNDVWJCMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)




![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)


